![molecular formula C12H23NO4 B1198194 Isovalerylcarnitine CAS No. 31023-24-2](/img/structure/B1198194.png)
Isovalerylcarnitine
Übersicht
Beschreibung
Isovalerylcarnitine is the phenotypic abnormality in isovaleric acidemia, which results from an accumulation of isovaleric acid . This acid is toxic to the central nervous system . Isovaleric acidemia is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial .
Synthesis Analysis
Isovalerylcarnitine is a carnitine substrate of the isovaleryl-CoA dehydrogenase, an enzyme involved in the degradation of leucine and fatty acids . It is also linked to hand osteoarthritis .
Molecular Structure Analysis
The molecular formula of Isovalerylcarnitine is C12H23NO4 . Its average mass is 245.315 Da and its monoisotopic mass is 245.162704 Da .
Chemical Reactions Analysis
Isovalerylcarnitine is associated with isovaleric acidemia, a disorder in leucine degradation due to deficiency of isovaleryl-CoA dehydrogenase . This enzyme oxidizes the first irreversible step in this pathway, isovaleryl-CoA to 3-methylcrotonyl-CoA .
Physical And Chemical Properties Analysis
Isovalerylcarnitine has 5 H bond acceptors and 1 H bond donor . It has 8 freely rotating bonds . Its ACD/LogP is -2.74, and its ACD/LogD (pH 5.5) is -2.27 . Its polar surface area is 66 Å^2 .
Wissenschaftliche Forschungsanwendungen
Liver Cancer Mediation
Isovalerylcarnitine has been identified as a potential causal mediator in the development of liver cancer. A systematic Mendelian randomization (MR) analysis suggests that lowering levels of isovalerylcarnitine could potentially reduce the risk of developing liver cancer .
Lung Cancer Risk Reduction
Studies have found an inverse association between elevated circulating levels of isovalerylcarnitine and lung cancer risk. This suggests that isovalerylcarnitine may serve as a protective biomarker and could be modifiable through dietary changes or supplementation .
Idiopathic Pulmonary Fibrosis (IPF) Risk
Increased levels of isovalerylcarnitine have been associated with a higher risk of idiopathic pulmonary fibrosis (IPF). This finding indicates a one-way causal relationship, suggesting a potential target for therapeutic intervention .
Thrombosis and Platelet Reactivity
Isovalerylcarnitine, particularly its variant 2-methylbutyrylcarnitine, has been implicated in exacerbating thrombosis. It does so by binding to and activating integrin α2β1, which leads to increased platelet reactivity and thrombotic risk .
Gut Microbiota Dysbiosis and Thrombosis Link
The compound 2-methylbutyrylcarnitine, closely related to isovalerylcarnitine, has been shown to be a co-metabolite that links gut microbiota dysbiosis to an increased risk of thrombosis. This provides a novel insight into the metabolic pathways influencing thrombotic diseases .
Zukünftige Richtungen
Recent studies have found compelling evidence in favor of a protective role for a circulating metabolite, Isovalerylcarnitine, in lung cancer etiology . From the treatment of a Mendelian disease, isovaleric acidemia, we know that circulating Isovalerylcarnitine is modifiable through a restricted protein diet or glycine and L-carnatine supplementation . Therefore, Isovalerylcarnitine may represent a modifiable and inversely associated biomarker for lung cancer .
Eigenschaften
IUPAC Name |
3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBPDJNUXPEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isovalerylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isovalerylcarnitine | |
CAS RN |
31023-24-2 | |
Record name | Isovalerylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.